Technical Whitepaper: Physicochemical Profiling and Mechanistic Applications of 5,7-Difluoroquinolin-2-amine
Technical Whitepaper: Physicochemical Profiling and Mechanistic Applications of 5,7-Difluoroquinolin-2-amine
Executive Summary
In contemporary drug discovery and materials science, the strategic fluorination of heteroaromatic scaffolds is a highly calibrated exercise in molecular engineering. 5,7-Difluoroquinolin-2-amine has emerged as a privileged molecular building block. By integrating a primary amine with a di-fluorinated quinoline core, this compound offers a precise balance of hydrogen-bonding capacity, metabolic stability, and finely tuned lipophilicity.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, explore its mechanistic role in advanced therapeutics (such as KRAS G12D and BACE1 inhibition), and provide self-validating experimental protocols for its utilization in supramolecular co-crystallization.
Physicochemical Profiling & Structural Causality
The utility of 5,7-Difluoroquinolin-2-amine is dictated by its exact molecular architecture. The introduction of fluorine atoms at the C5 and C7 positions of the carbocyclic ring exerts strong electron-withdrawing inductive effects (-I) across the entire conjugated system.
Causality in Design:
-
Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Placing fluorines at the 5 and 7 positions blocks oxidative metabolism by Cytochrome P450 enzymes at these electron-rich sites.
-
pKa Modulation: The inductive pull of the fluorines lowers the pKa of both the quinoline nitrogen and the exocyclic 2-amino group. This increases the fraction of un-ionized molecules at physiological pH (7.4), directly enhancing passive membrane permeability.
-
FBDD Compliance: With a molecular weight of 180.16 g/mol , it perfectly aligns with the "Rule of Three" (Ro3) for Fragment-Based Drug Discovery (FBDD).
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Significance |
| Chemical Name | 5,7-Difluoroquinolin-2-amine | Core scaffold for kinase/protease binding. |
| CAS Number | 1342066-48-1[1] | Unique identifier for procurement and registry. |
| Molecular Formula | C 9 H 6 F 2 N 2 | Dictates stoichiometric ratios in synthesis. |
| Molecular Weight | 180.16 g/mol [2] | <300 Da; highly optimized for Ro3 compliance. |
| Hydrogen Bonding | 1 Donor, 3 Acceptors | Facilitates targeted hinge-binding in protein pockets. |
| Appearance | Solid powder | Requires specific solvation strategies (e.g., DMSO, DMF). |
Mechanistic Applications in Advanced Therapeutics
KRAS G12D Inhibition (Oncology)
Historically deemed "undruggable," the KRAS G12D mutation is a primary driver in pancreatic, colorectal, and lung cancers. 5,7-Difluoroquinolin-2-amine serves as a critical intermediate (e.g., Int-LLL6) in the synthesis of small-molecule allosteric inhibitors targeting this mutant protein[3][4]. The 2-aminoquinoline moiety acts as a hinge-binding anchor, while the difluoro-substituted ring projects into hydrophobic sub-pockets, locking the KRAS protein in an inactive GDP-bound state and halting downstream RAF/MEK/ERK signaling.
Fig 1: Allosteric inhibition of the KRAS G12D signaling pathway by quinoline-derived scaffolds.
BACE1 Inhibition (Neurodegeneration)
In Alzheimer's disease research, the compound has been evaluated via molecular docking against Beta-Secretase 1 (BACE1). The difluoroquinoline scaffold demonstrates favorable binding affinities (e.g., docking score of 2.96) by interacting with the catalytic aspartyl dyads of the enzyme, positioning it as a viable fragment for hit-to-lead optimization[5].
Supramolecular Chemistry & Solid-State Engineering
Beyond covalent drug design, 5,7-Difluoroquinolin-2-amine is highly valued in crystal engineering. It acts as a hydrogen-bond donor (via the 2-amino group) to form highly ordered supramolecular co-crystals with macrocyclic hosts like 18-crown-6 ether[6][7]. These binary co-crystals (typically in a 2:1 stoichiometric ratio, crystallizing in the P21/n space group) are utilized to alter the solubility, stability, and optical properties of the active pharmaceutical ingredient (API) without changing its covalent structure.
Fig 2: Liquid-Assisted Grinding (LAG) workflow for synthesizing supramolecular co-crystals.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent the propagation of errors.
Protocol A: Mechanochemical Synthesis of 18-Crown-6 Co-Crystals
Causality Focus: Liquid-Assisted Grinding (LAG) is selected over traditional solution crystallization because it bypasses the extreme solubility discrepancies between the highly polar crown ether and the lipophilic fluorinated quinoline. Mechanical shear forces molecular assembly, while a trace solvent acts as a thermodynamic lubricant.
-
Stoichiometric Preparation: Weigh 5,7-Difluoroquinolin-2-amine and 18-crown-6 ether in a strict 2:1 molar ratio.
-
Validation Check: The crown ether's D3d symmetry optimally accommodates exactly two guest molecules. Deviation from this ratio will result in unreacted API detectable in final powder X-ray diffraction (PXRD).
-
-
Liquid-Assisted Grinding (LAG): Transfer the powders to a 10 mL stainless-steel milling jar. Add exactly 2 drops of methanol ( η≈0.15μL/mg ).
-
Causality: Methanol accelerates nucleation kinetics by providing rotational freedom at the solid interface without dissolving the bulk powder.
-
-
Milling: Mill at 30 Hz for 20 minutes using a 7 mm stainless steel ball.
-
Thermal Maturation: Transfer the resulting microcrystalline powder to a vacuum desiccator for 24 hours.
-
Causality: This evaporates residual methanol, locking the kinetically trapped co-crystal into its thermodynamic minimum state.
-
Protocol B: Orthogonal Quality Control (NMR & LC-MS)
To verify the integrity of the 5,7-Difluoroquinolin-2-amine scaffold before downstream synthesis, employ this orthogonal validation matrix:
-
19 F-NMR & 1 H-NMR Cross-Validation: Dissolve 5 mg of the compound in DMSO- d6 .
-
Self-Validation: The integration of the 19 F-NMR spectrum must yield two distinct signals of equal intensity (representing C5-F and C7-F). This must mathematically align with the 1 H-NMR aromatic proton integrations. Any deviation instantly flags defluorination or regiochemical impurities.
-
-
LC-MS Profiling: Run via Electrospray Ionization (ESI+) mode using a C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Self-Validation: The parent ion [M+H]+ must appear precisely at m/z 181.1. The presence of m/z 161.1 would indicate the loss of a fluorine atom (hydrodefluorination artifact), halting the workflow before wasted synthesis.
-
References
- Google Patents (US20240239788A1) - Small molecule inhibitors of KRAS G12D mutant.
-
Bishop Moore College (Dissertation) - Computational Investigation and Mechanochemical Synthesis of Crown Ether Co-Crystals. Retrieved from:[Link]
-
Université des Frères Mentouri Constantine 1 (Thesis) - Inhibition de la Beta-Secretase 1, Enzyme Clef de la Maladie d'Alzheimer, par la Methode du Docking Moleculaire. Retrieved from: [Link]
Sources
- 1. 5,7-二氟苯基-2-胺 | 5,7-Difluoroquinolin-2-amine | 1342066-48-1 - 乐研试剂 [leyan.com]
- 2. 5,7-Difluoroquinolin-2-amine () for sale [vulcanchem.com]
- 3. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 4. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 5. fac.umc.edu.dz [fac.umc.edu.dz]
- 6. digitallibrary.bishopmoorecollege.ac.in [digitallibrary.bishopmoorecollege.ac.in]
- 7. digitallibrary.bishopmoorecollege.ac.in [digitallibrary.bishopmoorecollege.ac.in]

